An In-Depth Technical Guide to the Physicochemical Properties of Methyl N-benzylcarbamate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl N-benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery and medicinal chemistry, the carbamate functional group is a cornerstone. Its unique structural and electronic properties, which confer a desirable balance of stability and reactivity, have led to its incorporation into a multitude of therapeutic agents.[1][2][3] Methyl N-benzylcarbamate, as a representative of this class, serves as an important scaffold and intermediate in organic synthesis and drug design. A comprehensive understanding of its physicochemical properties is paramount for any researcher aiming to leverage its potential. These properties govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of the key physicochemical characteristics of methyl N-benzylcarbamate, offering both theoretical insights and practical methodologies for their determination.
Chemical Identity and Molecular Structure
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IUPAC Name: methyl N-benzylcarbamate[4]
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Molecular Formula: C₉H₁₁NO₂[4]
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CAS Number: 5817-70-9[4]
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Molecular Weight: 165.19 g/mol [4]
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SMILES: COC(=O)NCC1=CC=CC=C1[4]
The structure of methyl N-benzylcarbamate features a central carbamate moiety linking a methyl group via an ester bond and a benzyl group through an amide bond. This arrangement gives rise to a molecule with both hydrogen bond donor and acceptor capabilities, influencing its solubility and interactions with biological targets. The resonance stabilization of the carbamate group contributes to its chemical stability.[1][2]
Key Physicochemical Properties: A Tabulated Summary
A quantitative understanding of a compound's physicochemical properties is essential for predicting its behavior in various experimental and physiological settings. While specific experimental data for methyl N-benzylcarbamate is not extensively available in the literature, the following table summarizes known computed values and provides context by comparing them to the closely related compounds, methyl carbamate and benzyl carbamate.
| Property | Methyl N-benzylcarbamate | Methyl Carbamate | Benzyl Carbamate |
| Melting Point (°C) | Data not available | 56-58[5] | 86-89[6][7] |
| Boiling Point (°C) | Data not available | 176-177[5] | ~273 (estimated)[7] |
| Density (g/cm³) | Data not available | 1.136 (at 56°C)[8] | ~1.2[7] |
| Water Solubility | Data not available | Freely soluble | Moderately soluble (~68 g/L)[7] |
| logP (Octanol-Water Partition Coefficient) | 1.4 (XlogP3)[4] | -0.66[8] | 1.2 (XlogP3)[9] |
| pKa | Data not available | Not applicable | ~13.42 (Predicted)[6] |
Elucidation of Physicochemical Parameters: Experimental Protocols
The determination of a molecule's physicochemical properties is a critical step in its characterization. The following section outlines standardized experimental protocols that can be employed to ascertain these values for methyl N-benzylcarbamate.
Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and physicochemical characterization of methyl N-benzylcarbamate.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.
Protocol:
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Ensure the sample of methyl N-benzylcarbamate is thoroughly dried.
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Pack a small amount of the crystalline solid into a capillary tube.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow melting range is indicative of high purity.
Solubility Determination
Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation.
Protocol (Thermodynamic Solubility):
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Add an excess amount of methyl N-benzylcarbamate to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
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Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Centrifuge or filter the suspension to separate the undissolved solid.
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Carefully withdraw an aliquot of the supernatant.
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Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.
Octanol-Water Partition Coefficient (LogP) Determination
LogP is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior.
Protocol (Shake-Flask Method):
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Prepare a stock solution of methyl N-benzylcarbamate in either n-octanol or water.
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Add a known volume of the stock solution to a separatory funnel containing a known volume of the other immiscible solvent (pre-saturate both solvents with each other).
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Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
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Allow the layers to separate completely.
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Determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical method (e.g., HPLC-UV).
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Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.
Acid Dissociation Constant (pKa) Determination
The pKa value is essential for understanding a compound's ionization state at different physiological pH values, which affects its solubility, absorption, and receptor binding. For methyl N-benzylcarbamate, the N-H proton of the carbamate is weakly acidic.
Protocol (Potentiometric Titration):
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Dissolve a precise amount of methyl N-benzylcarbamate in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Plot the pH of the solution against the volume of titrant added.
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The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of methyl N-benzylcarbamate is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the methylene protons adjacent to the nitrogen, the methyl protons of the ester, and the N-H proton of the carbamate.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the carbonyl carbon of the carbamate, the aromatic carbons, the methylene carbon, and the methyl carbon.[4]
Infrared (IR) Spectroscopy
The IR spectrum of methyl N-benzylcarbamate will exhibit characteristic absorption bands for the N-H bond (stretching and bending), the C=O bond of the carbamate, and the C-O bonds of the ester and ether linkages, as well as absorptions corresponding to the aromatic ring.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For methyl N-benzylcarbamate, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.[4]
The Role of Methyl N-benzylcarbamate's Physicochemical Properties in Drug Development
The carbamate moiety is a privileged scaffold in drug design due to its favorable properties.[1][2][3] The physicochemical characteristics of methyl N-benzylcarbamate directly influence its potential applications:
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Solubility and Bioavailability: The balance of hydrophobic (benzyl group) and hydrophilic (carbamate and methyl ester) regions will dictate its aqueous and lipid solubility, which are key determinants of oral bioavailability.
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Metabolic Stability: The carbamate bond is generally more resistant to enzymatic hydrolysis than an ester bond, potentially leading to improved metabolic stability and a longer in vivo half-life.[3]
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Target Interactions: The hydrogen bonding capabilities of the N-H and C=O groups of the carbamate can facilitate specific interactions with biological targets such as enzymes and receptors.[2]
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Prodrug Potential: The carbamate linkage can be strategically employed in prodrug design, where the active drug is released upon enzymatic or chemical cleavage of the carbamate.[3][10]
Logical Framework for Physicochemical Property Impact on Drug Viability
Caption: Interplay of physicochemical properties and their impact on the ADME profile and therapeutic viability of a drug candidate.
Conclusion
Methyl N-benzylcarbamate, while a seemingly simple molecule, embodies the complex interplay of physicochemical properties that are critical to the success of a drug candidate. A thorough characterization of its melting point, solubility, logP, pKa, and spectroscopic profile provides the foundational knowledge required for its effective use in drug design and development. The methodologies and insights presented in this guide are intended to equip researchers with the necessary tools to unlock the full potential of this and other carbamate-containing compounds in the pursuit of novel therapeutics.
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